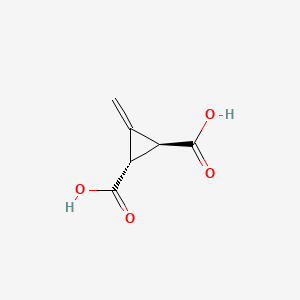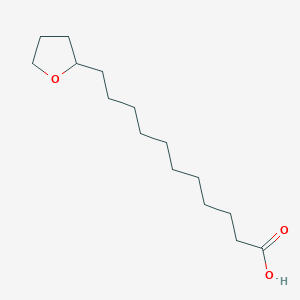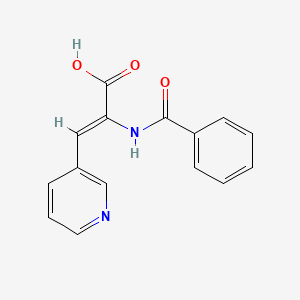
L-Tyrosine, 2-methyl-
概要
説明
L-Tyrosine, 2-methyl-: is a derivative of the amino acid L-tyrosine. It is characterized by the addition of a methyl group at the second position of the tyrosine molecule. This modification can significantly alter the compound’s chemical properties and biological activities. L-Tyrosine itself is a non-essential amino acid that plays a crucial role in protein synthesis and serves as a precursor for various neurotransmitters and hormones.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosine, 2-methyl- can be achieved through several methods. One common approach involves the alkylation of L-tyrosine using methylating agents. This process typically requires the presence of a base to deprotonate the amino group, followed by the addition of a methylating agent such as methyl iodide or dimethyl sulfate. The reaction is usually carried out under controlled conditions to ensure the selective methylation at the desired position.
Industrial Production Methods: In an industrial setting, the production of L-Tyrosine, 2-methyl- may involve more efficient and scalable methods. One such method is microbial fermentation, where genetically engineered microorganisms are used to produce the compound. This approach can offer higher yields and greater specificity compared to traditional chemical synthesis. The fermentation process is followed by purification steps to isolate the desired product.
化学反応の分析
Types of Reactions: L-Tyrosine, 2-methyl- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Nitrated or halogenated derivatives.
科学的研究の応用
L-Tyrosine, 2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for neurotransmitters and its role in treating certain medical conditions.
Industry: L-Tyrosine, 2-methyl- is used in the production of pharmaceuticals, food additives, and cosmetics.
作用機序
The mechanism of action of L-Tyrosine, 2-methyl- involves its interaction with various molecular targets and pathways. As a derivative of L-tyrosine, it can be incorporated into proteins and peptides, influencing their structure and function. Additionally, it can serve as a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and stress responses.
類似化合物との比較
L-Tyrosine, 2-methyl- can be compared with other similar compounds, such as:
L-Tyrosine: The parent compound, which lacks the methyl group at the second position.
L-Phenylalanine: Another aromatic amino acid that serves as a precursor for L-tyrosine.
L-DOPA: A derivative of L-tyrosine that is used in the treatment of Parkinson’s disease.
Uniqueness: The addition of the methyl group in L-Tyrosine, 2-methyl- can enhance its stability, alter its reactivity, and potentially improve its biological activity compared to its parent compound, L-tyrosine.
特性
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-4-8(12)3-2-7(6)5-9(11)10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEOMQHKTSGLGS-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358663 | |
| Record name | (o-methyltyrosine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70680-92-1 | |
| Record name | (o-methyltyrosine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B7780947.png)
![dimethyl 2-[(1S,2R)-3-oxo-2-pentylcyclopentyl]propanedioate](/img/structure/B7780949.png)






![4,4'-[(1,3-Dioxopropane-1,3-diyl)diimino]dibenzoic acid](/img/structure/B7780994.png)
![2-[4-(2-Methylpropoxy)phenyl]butanedioic acid](/img/structure/B7781000.png)
![2-[(1R,5R)-4,4,8-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl]phenol](/img/structure/B7781041.png)

![(2R)-2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7781044.png)
![(3R)-1-[2-[(4R)-4-carboxy-2-oxopyrrolidin-1-yl]ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B7781047.png)
